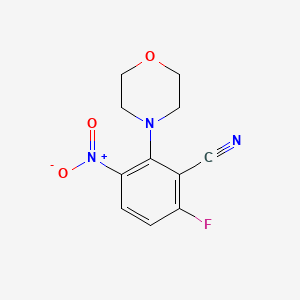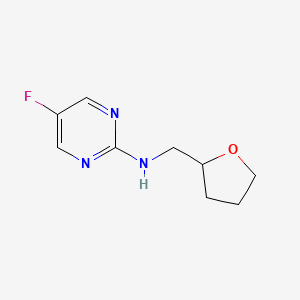
3,5-Dimethyl-4-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3,5-Dimethyl-4-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)isoxazole" is a chemically synthesized molecule that appears to be related to various research areas, including the synthesis of heterocyclic compounds and the study of their biological activities. The papers provided discuss related compounds and their synthesis, properties, and potential biological activities, which can offer insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves the use of dimethyl sulfoxide (DMSO) as both a reactant and solvent, as seen in the one-pot synthesis of quinoxaline derivatives . Similarly, the synthesis of 5-substituted 1,3,4-oxadiazole compounds involves a multi-step process that includes the conversion of organic acids into esters, hydrazides, and thiols, followed by a reaction with a sulfonyl piperidine derivative in the presence of DMF and sodium hydride . These methods suggest that the synthesis of the compound of interest may also involve multi-step reactions and the use of DMSO or DMF as solvents or reactants.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using modern spectroscopic techniques, which are crucial for confirming the identity and purity of synthesized compounds . The presence of a sulfonyl group attached to a piperidine ring, as seen in the compound of interest, is a common feature in these molecules, which may contribute to their biological activity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of isoxazole derivatives in polar solvents like DMSO has been studied, with various reaction products being isolated and characterized . This suggests that the compound "this compound" may also undergo interesting chemical transformations in polar solvents, which could be relevant for its potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are important for their practical applications. The insecticidal activity of isoxazole derivatives has been evaluated, indicating that these compounds may have potential as bioactive agents . Additionally, the metabolism of related compounds in biological systems has been studied, providing insights into their biotransformation and the formation of metabolites .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds with similar structural features have been synthesized and characterized to explore their antimicrobial, antitumor, and other biological activities. For instance, the synthesis of s-Triazine-Based Thiazolidinones as antimicrobial agents demonstrates the utility of incorporating quinoline and isoxazole derivatives into complex molecules for enhanced biological activity (Divyesh Patel et al., 2012). Moreover, the synthesis, characterization, crystal, and molecular structure studies of compounds featuring dimethyl-isoxazole sulfonyl piperidinyl derivatives highlight the importance of detailed structural analysis in understanding the properties of these molecules (S. Naveen et al., 2015).
Biological Activities
The structural components of 3,5-Dimethyl-4-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)isoxazole, such as isoxazole and quinoline, are often investigated for their biological activities. Research into sulfonamide-based hybrid compounds, which may share functional groups with the compound , shows that these structures can have a wide range of pharmacological effects, including antibacterial, anti-cancer, and anti-neuropathic pain activities (Reihane Ghomashi et al., 2022). This underscores the potential of such compounds in the development of new therapeutic agents.
Chemical Transformations and Applications
The compound's structural motifs suggest its utility in diverse chemical transformations and applications. For example, research on dimethyl sulfoxide involved in the synthesis of quinoxaline derivatives indicates the versatility of sulfoxide as a reactant and solvent in synthesizing heterocyclic compounds, potentially including those with isoxazole and quinoline units (C. Xie et al., 2017). Such methodologies could be applicable in generating a variety of derivatives of this compound for further study.
Direcciones Futuras
Piperidines play a significant role in the pharmaceutical industry, and there is ongoing research into the synthesis and applications of piperidine derivatives . This suggests that there could be future developments related to compounds like “3,5-Dimethyl-4-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)isoxazole”.
Propiedades
IUPAC Name |
3,5-dimethyl-4-(4-quinolin-8-yloxypiperidin-1-yl)sulfonyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-13-19(14(2)26-21-13)27(23,24)22-11-8-16(9-12-22)25-17-7-3-5-15-6-4-10-20-18(15)17/h3-7,10,16H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVVWUMWADNWEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2503913.png)
![1-[3-(3,5-Difluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2503914.png)

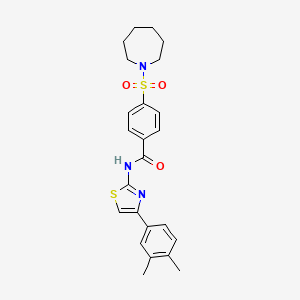
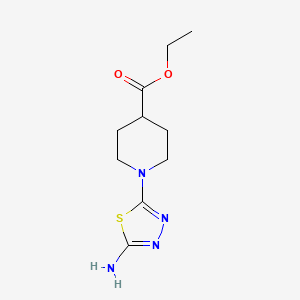
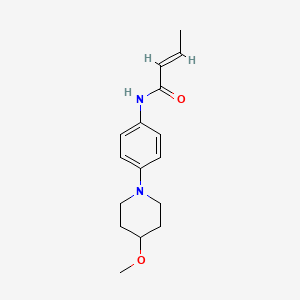
![5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-7-methoxy-5-azaspiro[2.4]heptane](/img/structure/B2503923.png)
![3-(3,5-Dimethylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2503926.png)
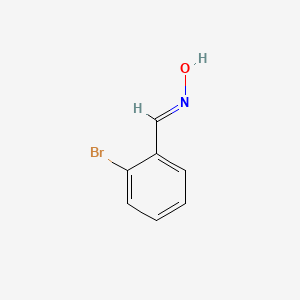
![8-(3,4-dimethoxyphenethyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503929.png)
![N-(3,4-dimethoxyphenethyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2503930.png)
![2,6-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2503931.png)
